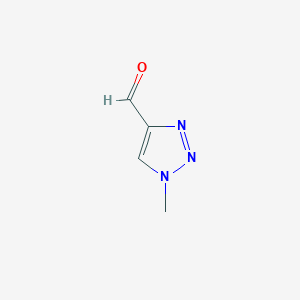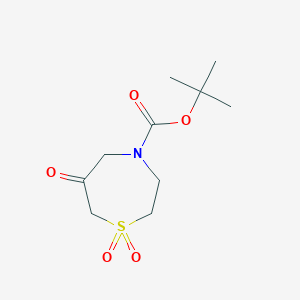
4,4'-Bis(dimethylamino)stilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'4,4'-Bis(dimethylamino)stilbene', also known as DASB, is a fluorescent compound that is widely used in scientific research. It belongs to the stilbene family of compounds and is structurally similar to other fluorescent dyes such as rhodamine and fluorescein. DASB is commonly used as a fluorescent probe to study the binding and transport of neurotransmitters in the brain.
Wirkmechanismus
4,4'-Bis(dimethylamino)stilbene binds to SERT with high affinity and specificity. Once bound, it is internalized by the cell and accumulates in the endoplasmic reticulum. The fluorescence of 4,4'-Bis(dimethylamino)stilbene is quenched in this environment, which allows researchers to study the transport and distribution of serotonin in the brain. 4,4'-Bis(dimethylamino)stilbene is also used to study the effects of drugs on SERT function. Drugs that inhibit SERT function, such as selective serotonin reuptake inhibitors (SSRIs), can be labeled with 4,4'-Bis(dimethylamino)stilbene to study their binding affinity and specificity.
Biochemische Und Physiologische Effekte
4,4'-Bis(dimethylamino)stilbene is a relatively safe compound that does not have any known side effects at the concentrations used in scientific research. It is not metabolized by the body and is excreted unchanged in the urine. 4,4'-Bis(dimethylamino)stilbene has been shown to be effective in labeling SERT in both animal and human studies. It has also been used to study the effects of drugs on SERT function and to develop new drugs for the treatment of depression and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4,4'-Bis(dimethylamino)stilbene has several advantages for use in lab experiments. It is a highly specific and sensitive fluorescent probe that can be used to study the binding and transport of neurotransmitters in the brain. It is also relatively easy to synthesize and is commercially available from several suppliers. However, 4,4'-Bis(dimethylamino)stilbene has some limitations for use in lab experiments. It is not suitable for use in live-cell imaging studies as it requires fixation and permeabilization of the cells. It is also not suitable for use in studies of other neurotransmitter transporters as it is specific to SERT.
Zukünftige Richtungen
There are several future directions for the use of 4,4'-Bis(dimethylamino)stilbene in scientific research. One area of research is the development of new drugs for the treatment of depression and anxiety disorders. 4,4'-Bis(dimethylamino)stilbene can be used to screen new compounds for their binding affinity and specificity for SERT. Another area of research is the study of the effects of drugs on SERT function in different brain regions. 4,4'-Bis(dimethylamino)stilbene can be used to study the distribution and function of SERT in different regions of the brain and to develop new drugs that target specific brain regions. Finally, 4,4'-Bis(dimethylamino)stilbene can be used to study the effects of environmental factors, such as stress and diet, on SERT function and to develop new therapies for the treatment of mood disorders.
Synthesemethoden
The synthesis of 4,4'-Bis(dimethylamino)stilbene involves a series of chemical reactions starting from the reaction of 4-bromo-1,2-dimethoxybenzene with dimethylamine to form 4-bromo-N,N-dimethylaniline. This intermediate is then reacted with benzaldehyde to form the final product, 4,4'-Bis(dimethylamino)stilbene. The yield of this reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
4,4'-Bis(dimethylamino)stilbene is commonly used as a fluorescent probe to study the binding and transport of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. 4,4'-Bis(dimethylamino)stilbene is used to label the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By labeling SERT with 4,4'-Bis(dimethylamino)stilbene, researchers can study the distribution and function of this transporter in the brain. 4,4'-Bis(dimethylamino)stilbene is also used to study the effects of drugs on SERT function and to develop new drugs for the treatment of depression and anxiety disorders.
Eigenschaften
CAS-Nummer |
1931-49-3 |
|---|---|
Produktname |
4,4'-Bis(dimethylamino)stilbene |
Molekularformel |
C18H22N2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H22N2/c1-19(2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(3)4/h5-14H,1-4H3/b6-5+ |
InChI-Schlüssel |
DAVFZPCIOMZPQK-AATRIKPKSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]](/img/structure/B181466.png)











![1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B181491.png)
![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)